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Compound of Interest

2-Chloropyridine-4-sulfonyl!
Compound Name:
chloride
CAS No.: 1000933-25-4
Cat. No. B1438336
. J

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Potent Allosteric Inhibitor
of WIP1 Phosphatase

Disclaimer: The user-provided CAS number 1000933-25-4 corresponds to 2-Chloropyridine-
4-sulfonyl chloride. This guide focuses on GSK2830371 (CAS 1404456-53-6), a compound
extensively researched for its role in cancer therapy and aligning with the detailed requirements
of the user's request for a technical guide on a drug development candidate.

Introduction

GSK2830371 is a highly potent and selective, orally active small molecule inhibitor of the
protein phosphatase 2C (PP2C) family member, Wild-type p53-induced phosphatase 1 (WIP1),
also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] WIP1 is a
critical negative regulator of the DNA damage response (DDR) pathway and the tumor
suppressor p53.[3][4][5] In many cancers that retain wild-type p53, the gene encoding WIP1,
PPM1D, is amplified or mutated, leading to increased WIP1 activity and suppression of p53's
tumor-suppressive functions.[3][6] GSK2830371 has emerged as a key investigational tool and
a potential therapeutic agent, particularly in combination with other treatments, to restore p53
function in these malignancies.[7][8]

This guide provides a comprehensive overview of GSK2830371, including its physicochemical
properties, mechanism of action, role in signaling pathways, and detailed protocols for its
application in preclinical research.
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Physicochemical Properties of GSK2830371

Property Value Source
CAS Number 1404456-53-6 [1]1[2][9]
Molecular Formula C23H29CIN402S [11[2]
Molecular Weight 461.02 g/mol [1112]
PPM1D Phosphatase Inhibitor
Synonyms ] o N/A
II, Wip1 Inhibitor Il

N DMSO: 92 mg/mL (199.55
Solubility _ [1]
mM), Ethanol: 92 mg/mL

3 years at -20°C (powder), 1
Storage , [1]
year at -80°C (in solvent)

Mechanism of Action and Role in Signaling
Allosteric Inhibition of WIP1 Phosphatase

GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[10] It
does not bind to the active site of the enzyme but rather to an allosteric site, inducing a
conformational change that inhibits its catalytic activity.[10] This allosteric binding is highly
selective for WIP1, with minimal activity against other phosphatases. The inhibition is
reversible.

Reactivation of the p53 Tumor Suppressor Pathway

The primary biological consequence of WIP1 inhibition by GSK2830371 is the reactivation of
the p53 signaling pathway. WIP1 is a negative regulator of p53, directly dephosphorylating it at
Serine 15 (Serl5).[11] This dephosphorylation is a key step in terminating the p53-mediated
stress response. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at
Serl5, leading to its accumulation and enhanced transcriptional activity.[9][12]

Activated p53 then upregulates the expression of its target genes, which are involved in critical
anti-cancer processes such as:

e Cell Cycle Arrest: through the induction of genes like CDKN1A (encoding p21).[9]
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¢ Apoptosis (Programmed Cell Death): through the induction of pro-apoptotic genes.[3]

The signaling pathway can be visualized as follows:
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Caption: GSK2830371 inhibits WIP1, preventing p53 dephosphorylation and promoting anti-
tumor responses.

Applications in Preclinical Research
Monotherapy and Combination Therapy

While GSK2830371 has shown some activity as a single agent in cell lines with PPM1D
amplification, its most significant potential lies in combination therapies.[12][13] It has been
shown to potentiate the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[7][8][14]
MDMZ2 is another negative regulator of p53, and the dual inhibition of both WIP1 and MDM2
leads to a synergistic activation of p53 and enhanced cancer cell killing.[8][14]

Quantitative In Vitro Activity

Assay Type Cell Line IC50 / GI50 Notes Source

Inhibition of Wip1l

WIP1 Enzymatic (2-420)
N/A IC50 =6 nM _ [1]
Assay dephosphorylatio
n of FDP.

Human breast

adenocarcinoma,

Cell Proliferation MCF-7 GI50 = 2.65 uM [O1[12][13]
PPM1D
amplified.
In cell lines

Cell Proliferation Various GI50 > 10 uM without PPM1D [12][13]
amplification.

Experimental Protocols
Cell Viability (Growth Inhibition) Assay using
Sulforhodamine B (SRB)

This protocol is adapted from methodologies used in studies evaluating GSK2830371.[12][13]
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Rationale: The SRB assay is a colorimetric assay used to determine cell density, based on the

measurement of cellular protein content. It is a reliable method for assessing the growth

inhibitory effects of a compound over a multi-day exposure.

Step-by-Step Protocol:

Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 pL
of complete growth medium. Allow cells to adhere for 24 hours.

Compound Preparation: Prepare a 10 mM stock solution of GSK2830371 in anhydrous
DMSO. Create a serial dilution of the compound in complete growth medium to achieve final
desired concentrations (e.g., 0.01 to 10 uM).

Cell Treatment: Replace the medium in the cell plates with 100 pL of the medium containing
the different concentrations of GSK2830371. Include a vehicle control (DMSO at the same

final concentration as the highest drug concentration).

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5%
CO2.

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 uL of cold 10% (w/v)
trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

Washing: Wash the plates five times with slow-running tap water and allow to air dry
completely.

Staining: Add 50 pL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate
at room temperature for 30 minutes.

Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove
unbound dye. Allow the plates to air dry. Add 200 pL of 10 mM Tris base solution (pH 10.5) to
each well to solubilize the protein-bound dye.

Readout: Measure the optical density (OD) at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control
and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).
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Immunoblotting for p53 and Phospho-p53 (Ser15)

This protocol is designed to detect changes in protein levels and phosphorylation status
following GSK2830371 treatment.[12][14]

Rationale: Immunoblotting (Western blotting) allows for the specific detection of proteins in a
complex lysate. This is crucial for demonstrating the on-target effect of GSK2830371,
specifically the increase in p53 phosphorylated at Ser15.

Step-by-Step Protocol:

o Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat
cells with GSK2830371 (e.g., 2.5 uM) for various time points (e.g., 2, 4, 6, 24 hours).

o Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100-200 L of RIPA buffer
supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the
lysate to a microcentrifuge tube.

o Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the
supernatant and determine the protein concentration using a BCA or Bradford assay.

o Sample Preparation: Mix 20-30 pg of protein with Laemmli sample buffer and heat at 95°C
for 5 minutes.

e SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the
electrophoresis until the dye front reaches the bottom of the gel.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

e Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in
Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against total
p53 and phospho-p53 (Serl5) overnight at 4°C with gentle agitation. A loading control
antibody (e.g., B-actin or GAPDH) should also be used.

¢ Washing: Wash the membrane three times for 10 minutes each with TBST.
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e Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again as in step 9. Detect the protein bands using an
enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Cell Lysis & SDS-PAGE Membrane Ty Blockln Primary Antlbody Secondary Antibody ECL Detection &
Protein Quantification (Slze Separation) g (p-p53, p53, Actm) (HRP-conjugated) Imaging

Click to download full resolution via product page

Caption: Key steps of the immunoblotting workflow for protein analysis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. selleckchem.com [selleckchem.com]
e 2. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]

3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to
MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.researchgate.net/publication/291339035_Chemical_Inhibition_of_Wild-Type_p53-Induced_Phosphatase_1_WIP1PPM1D_by_GSK2830371_Potentiates_the_Sensitivity_to_MDM2_Inhibitors_in_a_p53-Dependent_Manner
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4924728/
https://pubmed.ncbi.nlm.nih.gov/26883108/
https://academic.oup.com/nar/article/34/22/6408/2411082
https://www.ncbi.nlm.nih.gov/gene/8493
https://rupress.org/jcb/article/201/4/511/36551/Gain-of-function-mutations-of-PPM1D-Wip1-impair
https://www.mdpi.com/2072-6694/13/21/5307
https://www.benchchem.com/product/b1438336?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/gsk2830371.html
https://www.targetmol.com/compound/gsk%202830371
https://pubmed.ncbi.nlm.nih.gov/26883108/
https://pubmed.ncbi.nlm.nih.gov/26883108/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4. PPM1D protein phosphatase, Mg2+/Mn2+ dependent 1D [Homo sapiens (human)] - Gene
- NCBI [ncbi.nlm.nih.gov]

5. rupress.org [rupress.org]
6. mdpi.com [mdpi.com]
7. mdpi.com [mdpi.com]

8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver
adenocarcinoma - PMC [pmc.ncbi.nim.nih.gov]

9. medchemexpress.com [medchemexpress.com]
10. researchgate.net [researchgate.net]
11. academic.oup.com [academic.oup.com]

12. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by
GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner -
PMC [pmc.ncbi.nim.nih.gov]

13. aacrjournals.org [aacrjournals.org]

14. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53
Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CAS 1000933-25-4 basic information.]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1438336%#cas-
1000933-25-4-basic-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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